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Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapeutics.
DM4, a potent maytansinoid microtubule inhibitor, is a frequently utilized payload in ADC
development due to its high cytotoxicity.[1][2] The targeted delivery of DM4 via a monoclonal
antibody to tumor-associated antigens aims to enhance the therapeutic window by maximizing
efficacy at the tumor site while minimizing systemic toxicity.[3] Preclinical evaluation of DM4-
ADCs in relevant animal models is a critical step in their development pipeline. These in vivo
studies provide essential data on anti-tumor activity, dose-response relationships, and potential
toxicities, informing clinical trial design.[4]

This document provides detailed application notes and protocols for conducting in vivo efficacy
studies of DM4-ADCs using two primary types of animal models: cell line-derived xenografts
(CDX) and patient-derived xenografts (PDX).

Animal Models for DM4-ADC Efficacy Testing
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The choice of animal model is crucial for obtaining clinically relevant data. Both CDX and PDX
models have distinct advantages and are widely used in preclinical ADC evaluation.[4]

o Cell Line-Derived Xenograft (CDX) Models: These models are generated by subcutaneously
implanting immortalized human cancer cell lines into immunodeficient mice.[5] CDX models
are reproducible, cost-effective, and allow for high-throughput screening of ADC candidates.

[6]

o Patient-Derived Xenograft (PDX) Models: PDX models are created by implanting fresh tumor
tissue from a patient directly into immunodeficient mice.[5][7] These models are known to
better recapitulate the heterogeneity and microenvironment of human tumors, offering
potentially higher predictive value for clinical outcomes.[5][8]

Commonly Used Mouse Strains:

Immunodeficient mouse strains are essential for preventing the rejection of human tumor
grafts. Commonly used strains include:

e Athymic Nude mice
o NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice
e NSG (NOD scid gamma) mice

Quantitative Data Summary

The following tables summarize preclinical in vivo efficacy data for representative DM4-ADCs
across different cancer models.

Table 1: In Vivo Efficacy of SAR408701 (Tusamitamab Ravtansine)
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Dosing Key Efficacy
Cancer Type Model Type . Reference
Regimen Readout
Non-Small Cell Dose-dependent
2.5, 5, 10 mg/kg,
Lung Cancer PDX ) tumor growth [9]
single dose o
(NSCLC) inhibition
Significant tumor
Colorectal 2.5, 5, 10 mg/kg, o
PDX ) growth inhibition [9]
Cancer single dose
at all doses
Tumor
) 2.5,5,10 mg/kg, regression
Gastric Cancer PDX ) [9]
single dose observed at
higher doses
Table 2: In Vivo Efficacy of CX-2009 (Praluzatamab Ravtansine)
Dosing Key Efficacy
Cancer Type Model Type . Reference
Regimen Readout
19% Overall
Breast, Lung, 5 mg/kg, g2wk x
] PDX Response Rate [10]
Ovarian Cancer 3
(CR+PR)
48% of tumors
Breast, Lung, 5 mg/kg, g2wk x with >50%
_ g PDX 99 [10]
Ovarian Cancer 3 Tumor Growth
Inhibition (TGI)
Significant tumor
Lung Cancer 5 mg/kg, Day 0 size reduction
CDX [11][12]

(H292)

and 7

compared to

control

Table 3: In Vivo Efficacy of IMGN901 (Lorvotuzumab Mertansine - DM1 payload)
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Dosing Key Efficacy
Cancer Type Model Type . Reference
Regimen Readout
Small Cell Lung Not specified in Robust antitumor
CDX o [13]
Cancer (SCLC) abstract activity
High-affinity,
CD56+ Solid Not specified in antigen-specific
CDX o [13]
Tumors abstract binding and

antitumor activity

Note: IMGN901 utilizes a DM1 payload, which is structurally and mechanistically very similar to
DM4.

Experimental Protocols
Protocol 1: Establishment of Cell Line-Derived Xenograft
(CDX) Models

e Cell Culture: Culture human cancer cell lines of interest under sterile conditions in the
recommended growth medium supplemented with fetal bovine serum and antibiotics.

e Cell Harvesting: When cells reach 70-80% confluency, detach them using trypsin-EDTA,
wash with phosphate-buffered saline (PBS), and perform a cell count using a hemocytometer
or automated cell counter. Assess cell viability using trypan blue exclusion.

e Cell Implantation:

o Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at the desired
concentration (typically 1 x 1076 to 10 x 1076 cells per mouse).

o Subcutaneously inject the cell suspension (usually 100-200 uL) into the flank of 6-8 week
old immunodeficient mice using a 27-gauge needle.

e Tumor Growth Monitoring:

o Monitor the mice for tumor formation.
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o Once tumors are palpable, measure the tumor dimensions (length and width) with digital
calipers 2-3 times per week.

o Calculate tumor volume using the formula: Tumor Volume (mm3) = (Length x Width?) / 2.
[14]

o Randomize mice into treatment and control groups when the average tumor volume
reaches a predetermined size (e.g., 100-200 mms3).

Protocol 2: Establishment of Patient-Derived Xenograft
(PDX) Models

o Tumor Tissue Acquisition: Obtain fresh, sterile patient tumor tissue from surgical resection or
biopsy under appropriate ethical guidelines and with informed consent.

e Tumor Fragmentation: In a sterile environment, remove any necrotic or non-tumor tissue. Cut
the viable tumor tissue into small fragments (approximately 2-3 mms3).[7]

e Tumor Implantation:

Anesthetize a 6-8 week old immunodeficient mouse.

[¢]

Make a small incision in the skin on the flank of the mouse.

o

o

Using forceps, create a subcutaneous pocket and insert a single tumor fragment.

o

Close the incision with surgical clips or sutures.
e Tumor Growth and Passaging:
o Monitor the mice for tumor engraftment and growth.

o When the tumor reaches a specific size (e.g., 1000-1500 mms3), euthanize the mouse and
aseptically excise the tumor.

o A portion of the tumor can be cryopreserved for future use, and the remainder can be
passaged into new cohorts of mice for expansion and subsequent efficacy studies.
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Cohort Generation for Efficacy Studies: Once a stable PDX model is established, expand the
tumor through several passages to generate a sufficient number of tumor-bearing mice for
the planned study.

Protocol 3: In Vivo Efficacy Study of a DM4-ADC

Animal Grouping and Randomization: Once tumors in the CDX or PDX models reach the
desired size (e.g., 100-200 mm3), randomize the mice into treatment and control groups
(typically 8-10 mice per group) based on tumor volume to ensure an even distribution.

Dosing and Administration:

o Prepare the DM4-ADC and vehicle control solutions under sterile conditions according to
the manufacturer's instructions.

o Administer the DM4-ADC and vehicle control to the respective groups via the appropriate
route (typically intravenous injection). The dose and schedule will be specific to the ADC
being tested (e.g., 5 mg/kg, once weekly).[10][11][12]

Monitoring:

o Measure tumor volumes with digital calipers 2-3 times per week.[14]

o Record the body weight of each mouse at the same frequency to monitor for toxicity.
o Perform regular health checks on the animals.

Endpoint Determination: The study can be terminated based on several endpoints:

o When tumors in the control group reach a predetermined maximum size.

o After a fixed duration of treatment.

o When signs of significant toxicity are observed (e.g., >20% body weight loss).

Data Analysis:
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o Calculate the mean tumor volume + standard error of the mean (SEM) for each group at
each time point.

o Plot tumor growth curves for each group.

o Calculate Tumor Growth Inhibition (TGI) using the formula: TGl (%) = [1 - (Mean tumor
volume of treated group at end of study / Mean tumor volume of control group at end of
study)] x 100.

o Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the
observed differences between treatment and control groups.

o Other metrics such as Overall Response Rate (ORR), including Complete Response (CR)
and Partial Response (PR), can also be determined based on changes in individual tumor
volumes.[10]

Visualizations
Signaling Pathway and Mechanism of Action

Caption: Mechanism of action of a DM4-ADC leading to tumor cell death.

Experimental Workflow
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Caption: Workflow for in vivo efficacy testing of DM4-ADCs.
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Caption: Key events in DM4-ADC mediated anti-tumor efficacy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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